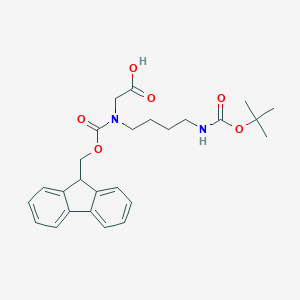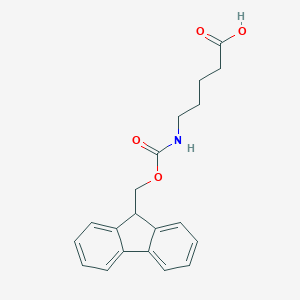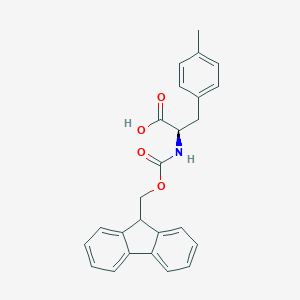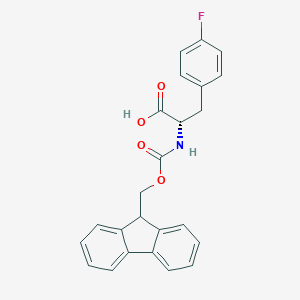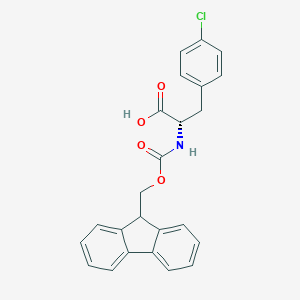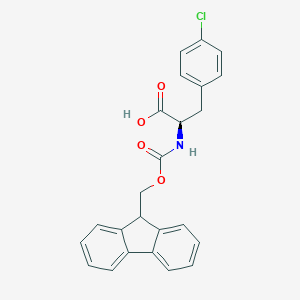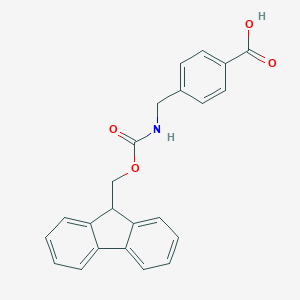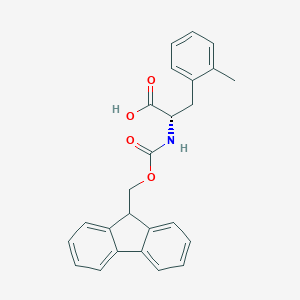
Fmoc-2-methyl-L-phenylalanine
Descripción general
Descripción
Fmoc-2-methyl-L-phenylalanine is a chemical compound with the molecular formula C25H23NO4 and a molecular weight of 401.46 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of Fmoc-2-methyl-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides . The aromaticity of the Fmoc group improves the association of peptide building blocks .Chemical Reactions Analysis
Fmoc-2-methyl-L-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions play a significant role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .Physical And Chemical Properties Analysis
Fmoc-2-methyl-L-phenylalanine is a white to off-white powder . It has a molecular formula of C25H23NO4 and a molecular weight of 401.46 .Aplicaciones Científicas De Investigación
1. Self-Assembly and Hydrogel Formation
- Summary of Application: Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to self-assemble into supramolecular nanostructures in aqueous media, forming biofunctional hydrogel materials .
- Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results or Outcomes: The study found that the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine can be used to fabricate various biofunctional materials .
2. 3D Cell Culture and Regenerative Medicine
- Summary of Application: Fmoc-dipeptides, including Fmoc-phenylalanine-valine (Fmoc-FV), have been used to create hydrogel scaffolds for 3D culture of various cells .
- Methods of Application: Peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods .
- Results or Outcomes: The Fmoc-FV hydrogels were applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line). The results confirmed that the β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies .
3. Ocular Drug Delivery
- Summary of Application: Fmoc-2-methyl-L-phenylalanine has been used in the development of bioinspired self-assembly supramolecular hydrogels for ocular drug delivery .
4. Agrochemical, Pharmaceutical and Dyestuff Field
- Summary of Application: N-Fmoc-N-methyl-L-phenylalanine, a derivative of Fmoc-2-methyl-L-phenylalanine, is used in agrochemical, pharmaceutical and dyestuff field .
5. Ocular Drug Delivery
- Summary of Application: Fmoc-2-methyl-L-phenylalanine has been used in the development of bioinspired self-assembly supramolecular hydrogels for ocular drug delivery .
6. Agrochemical, Pharmaceutical and Dyestuff Field
Safety And Hazards
Direcciones Futuras
Fmoc-2-methyl-L-phenylalanine has potential applications in the fabrication of various biofunctional materials due to its inherent biocompatibility and ability to form nanostructures with diverse morphologies . It has been used in the fabrication of numerous nanostructures with potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375789 | |
| Record name | Fmoc-2-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-methyl-L-phenylalanine | |
CAS RN |
211637-75-1 | |
| Record name | Fmoc-2-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



